molecular formula C10H12F3N3 B13612088 1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine

1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine

Cat. No.: B13612088
M. Wt: 231.22 g/mol
InChI Key: QUSDCKPTKCSSLL-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety

Preparation Methods

The synthesis of 1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine typically involves several steps. One common method includes the reaction of 4-(Trifluoromethyl)pyridine with piperazine under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields .

Scientific Research Applications

1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(4-(Trifluoromethyl)pyridin-3-yl)piperazine can be compared with other piperazine derivatives, such as:

    1-(3-(Trifluoromethyl)phenyl)piperazine: Similar in structure but with a phenyl ring instead of a pyridine ring.

    1-(4-(Trifluoromethyl)phenyl)piperazine: Another phenyl derivative with the trifluoromethyl group in a different position.

    4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine: A compound with additional chlorine substitution.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12F3N3

Molecular Weight

231.22 g/mol

IUPAC Name

1-[4-(trifluoromethyl)pyridin-3-yl]piperazine

InChI

InChI=1S/C10H12F3N3/c11-10(12,13)8-1-2-15-7-9(8)16-5-3-14-4-6-16/h1-2,7,14H,3-6H2

InChI Key

QUSDCKPTKCSSLL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CN=C2)C(F)(F)F

Origin of Product

United States

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